molecular formula C14H12Cl2N2O B5588085 1-(3-CHLOROPHENYL)-3-(3-CHLORO-4-METHYLPHENYL)UREA

1-(3-CHLOROPHENYL)-3-(3-CHLORO-4-METHYLPHENYL)UREA

Cat. No.: B5588085
M. Wt: 295.2 g/mol
InChI Key: WWSOYBJDLIIURH-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-3-(3-CHLORO-4-METHYLPHENYL)UREA is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups This particular compound features two chlorophenyl groups, which are aromatic rings with chlorine substituents, and a methyl group on one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-3-(3-CHLORO-4-METHYLPHENYL)UREA typically involves the reaction of 3-chloroaniline and 3-chloro-4-methylaniline with phosgene or a similar carbonylating agent. The reaction conditions often include:

  • Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.
  • Temperature: Typically carried out at low temperatures (0-5°C) to control the reactivity of phosgene.
  • Catalysts: Base catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety, especially when handling hazardous reagents like phosgene. The use of alternative carbonylating agents that are safer and more environmentally friendly is also explored.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-3-(3-CHLORO-4-METHYLPHENYL)UREA can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The urea group can be hydrolyzed to form corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted phenylureas.

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-3-(3-CHLORO-4-METHYLPHENYL)UREA depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and methyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-CHLOROPHENYL)-3-PHENYLUREA: Lacks the additional chlorine and methyl groups.

    1-(4-CHLOROPHENYL)-3-(3-CHLORO-4-METHYLPHENYL)UREA: Chlorine substituent on a different position of the phenyl ring.

    1-(3-CHLOROPHENYL)-3-(4-METHYLPHENYL)UREA: Lacks one chlorine substituent.

Uniqueness

1-(3-CHLOROPHENYL)-3-(3-CHLORO-4-METHYLPHENYL)UREA is unique due to the specific positioning of chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its stability, solubility, and interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(3-chlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c1-9-5-6-12(8-13(9)16)18-14(19)17-11-4-2-3-10(15)7-11/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSOYBJDLIIURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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